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Compound of Interest

Compound Name: Emopamil

Cat. No.: B1663351

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the crystal structure of the human Emopamil
Binding Protein (EBP), a key enzyme in cholesterol biosynthesis and a target for various
pharmacological compounds. The information presented is based on the seminal work
published by Long et al. in 2019, which first elucidated the three-dimensional structure of this
integral membrane protein.[1]

Introduction

The Emopamil Binding Protein (EBP), also known as 3(3-hydroxysteroid-A8,A7-isomerase, is
an essential enzyme located in the endoplasmic reticulum.[1] It catalyzes the isomerization of
A8-sterols to A7-sterols, a critical step in the post-squalene segment of the cholesterol
biosynthesis pathway.[1] EBP is implicated in the rare genetic disorder Conradi-Hlinermann
syndrome and is also known to bind with high affinity to a wide range of structurally diverse
drugs, including the anti-ischemic drug emopamil, the anti-breast cancer drug tamoxifen, and
the cholesterol biosynthesis inhibitor U18666A.[1] Understanding the crystal structure of EBP
provides a molecular basis for its catalytic mechanism and its ability to interact with multiple
ligands, offering a valuable resource for the development of novel therapeutics.

Crystal Structure of Human EBP

The crystal structures of human EBP were determined in complex with two different ligands:
the anti-breast cancer drug tamoxifen and the cholesterol biosynthesis inhibitor U18666A.[1]
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These structures reveal a novel protein fold and provide critical insights into the enzyme's
function and its interaction with small molecules.

Overall Architecture

Human EBP is a homodimer, with each protomer consisting of five transmembrane helices
(TMs). This five-TM helix bundle adopts a previously unreported fold. The dimeric interface is
extensive, primarily mediated by interactions between TMs 3, 4, and 5 of each monomer.

The Ligand-Binding Pocket

A prominent feature of the EBP structure is a large, hydrophobic cavity that opens towards the
lipid bilayer of the endoplasmic reticulum membrane. This cavity serves as the binding site for
both the endogenous sterol substrates and various drug molecules. The pocket is lined with
several conserved aromatic and hydrophobic residues, creating a suitable environment for the
binding of lipophilic compounds.

Quantitative Crystallographic Data

The following tables summarize the data collection and refinement statistics for the crystal
structures of human EBP in complex with tamoxifen and U18666A. This data is essential for
assessing the quality and reliability of the determined structures.
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Data collection

EBP-tamoxifen

EBP-U18666A

PDB ID

60HT

60HU

Space group

P21212

P21212

Unit cell dimensions

a, b, c(A)

64.2, 78.9, 114.5

63.8, 78.7, 114.1

a, B,y (%)

90, 90, 90

90, 90, 90

Resolution (A)

50.0-3.50 (3.63-3.50)

50.0-3.20 (3.31-3.20)

Rmerge 0.112 (0.654) 0.121 (0.789)
|/ ol 12.3 (2.1) 11.9 (1.9)
Completeness (%) 99.9 (100.0) 100.0 (100.0)
Redundancy 6.8 (6.9) 7.1(7.2)
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Refinement EBP-tamoxifen EBP-U18666A
Resolution (A) 38.3-3.50 47.5-3.20

No. reflections 11,108 16,634

Rwork / Rfree 0.281/0.315 0.269/0.302
No. atoms

Protein 3,152 3,152

Ligand 27 33

B-factors

Protein 115.3 102.8

Ligand 120.1 105.7

Ramachandran plot

Favored (%) 96.2 97.5
Allowed (%) 3.8 2.5
Outliers (%) 0 0

Values in parentheses are for the highest-resolution shell.

Experimental Protocols

The successful determination of the EBP crystal structure involved a series of meticulous
experimental procedures, from protein expression and purification to crystallization and
structure determination.

Protein Expression and Purification

o Gene Synthesis and Cloning: The gene encoding human EBP (residues 1-230) was
synthesized with codon optimization for expression in Spodoptera frugiperda (Sf9) cells. A C-
terminal Strep-tag Il was included for purification purposes. The synthesized gene was
subcloned into a pFastBacl vector.
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e Baculovirus Production: The recombinant pFastBacl-EBP plasmid was used to generate
baculovirus in Sf9 cells using the Bac-to-Bac baculovirus expression system.

» Protein Expression: High-titer baculovirus was used to infect Sf9 cells at a density of 2.5 x
106 cells/mL. The cells were cultured for 48 hours at 27°C to allow for protein expression.

 Membrane Preparation: The infected Sf9 cells were harvested, and the cell membranes were
isolated by sonication and ultracentrifugation.

» Solubilization: The isolated membranes were solubilized in a buffer containing 1% (w/v) n-
dodecyl-B-D-maltopyranoside (DDM).

« Affinity Chromatography: The solubilized protein was purified using a Strep-Tactin affinity
chromatography column. The column was washed extensively to remove non-specifically
bound proteins.

o Elution and Size-Exclusion Chromatography: The EBP protein was eluted from the affinity
column with a buffer containing desthiobiotin. The eluted protein was further purified by size-
exclusion chromatography to ensure homogeneity.

Crystallization

o Complex Formation: The purified EBP protein was incubated with a molar excess of either
tamoxifen or U18666A to form the protein-ligand complex.

o Crystallization Screening: The EBP-ligand complexes were subjected to extensive
crystallization screening using the hanging drop vapor diffusion method at 20°C.

o Crystal Optimization: Initial crystal hits were optimized by varying the precipitant
concentration, pH, and additives. The final, diffraction-quality crystals were obtained from a
condition containing polyethylene glycol (PEG) and a specific salt.

Structure Determination and Refinement

o Data Collection: The crystals were cryo-protected and flash-cooled in liquid nitrogen. X-ray
diffraction data were collected at a synchrotron source.
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e Phasing: The structure of EBP was determined using the single-wavelength anomalous
dispersion (SAD) method, utilizing the anomalous signal from selenomethionine-labeled
protein.

e Model Building and Refinement: An initial model of the protein was built into the electron
density map. The model was then refined using iterative cycles of manual model building and
computational refinement until the final structure met acceptable quality criteria.

Signaling Pathways and Experimental Workflows
Cholesterol Biosynthesis Pathway

EBP plays a crucial role in the Kandutsch-Russell pathway of cholesterol biosynthesis. The
following diagram illustrates the key step catalyzed by EBP.

Multiple Steps Zymostenol EBP (A8 A7-isomerase Lathosterol SC5D 7-Dehydrocholesterol DHCR? Cholesterol

Click to download full resolution via product page

The role of EBP in the Kandutsch-Russell pathway of cholesterol biosynthesis.

Experimental Workflow for EBP Structure Determination

The overall workflow for determining the crystal structure of EBP is a multi-step process that
requires careful execution and optimization at each stage.
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A simplified workflow for the crystal structure determination of Emopamil Binding Protein.
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Conclusion

The determination of the crystal structure of the Emopamil Binding Protein represents a
significant advancement in our understanding of cholesterol metabolism and multidrug
recognition. The detailed structural information and the experimental protocols outlined in this
guide provide a valuable resource for researchers in academia and the pharmaceutical
industry. This knowledge will undoubtedly facilitate the design of novel therapeutic agents
targeting EBP for the treatment of various diseases, including genetic disorders and cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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